![molecular formula C24H20F3N3O3S2 B2803295 N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-10-1](/img/structure/B2803295.png)
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
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Description
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20F3N3O3S2 and its molecular weight is 519.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA-Groove Binding Agents
The compound exhibits promising properties as a DNA-groove binder. Researchers have synthesized regioisomeric products, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, through a serendipitous one-pot cascade reaction. This unique approach functionalizes both N-acylation and S-alkylation in a concerted fashion . These DNA-binding agents are of interest due to their potential in targeting tumor cells and combating tumor-related afflictions.
Synthesis and Characterization
The regioisomeric products resulting from the reaction have been thoroughly characterized using heteronuclear 2D NMR experiments. This analytical approach ensures accurate identification and structural elucidation of the synthesized compounds .
Atom Economy and Scalability
The synthesis protocol offers excellent atom economy and facile scalability. Starting from readily available reactants, this sustainable method minimizes waste and resource consumption .
Molecular Modeling and DNA Interaction
The synthesized analogs were screened for their ability to bind with DNA duplexes. Specifically, compound 14m demonstrated strong binding affinity with double-helical DNA, particularly within the minor groove. The stable complex formation through static quenching further supports its potential as a DNA-groove binder .
Cytotoxicity and Antitumor Activity
While not directly mentioned in the cited study, it’s worth noting that thiazole derivatives (such as the compound ) have diverse biological activities. For instance, some thiazoles exhibit cytotoxic and antitumor effects on human tumor cell lines .
properties
IUPAC Name |
N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S2/c25-24(26,27)33-17-9-7-16(8-10-17)29-22(31)15-35-21-14-30(19-5-2-1-4-18(19)21)12-11-28-23(32)20-6-3-13-34-20/h1-10,13-14H,11-12,15H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFGNOEGMQOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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